

2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

IUPAC nomenclature

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Compound of Interest

Compound Name: 2-
((Difluoromethyl)sulfonyl)benzo[d]t
hiazole

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An In-Depth Technical Guide to the IUPAC Nomenclature of 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole

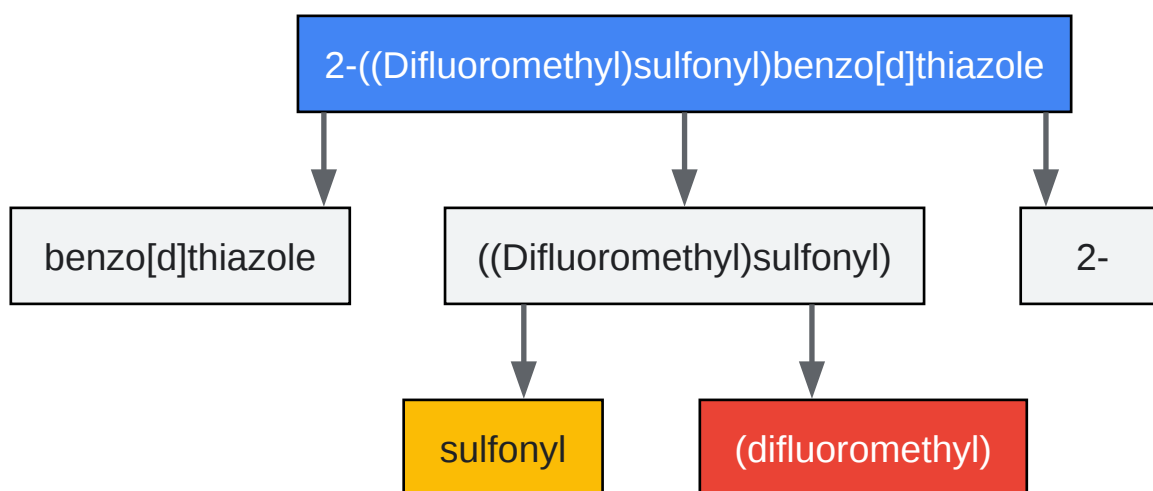
For professionals in chemical research and drug development, an unambiguous and systematic naming convention for molecules is not merely a formality; it is the foundation of clear communication, intellectual property protection, and regulatory compliance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides this universal language. This guide offers a detailed deconstruction of the IUPAC name for **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole**, a compound of interest for its unique chemical properties imparted by the difluoromethylsulfonyl group.^[1] We will explore the logic behind its systematic name, delve into its structural components, and provide a representative synthetic protocol for its preparation.

Deconstructing the IUPAC Name: A Hierarchical Approach

The name **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** is constructed based on a set of hierarchical rules that prioritize a principal parent structure and systematically describe all attached substituents.^{[2][3]} The name can be broken down into four key components: the parent heterocycle, the primary substituent, the secondary substituent, and the locant indicating the point of attachment.

Component	Type	Function
benzo[d]thiazole	Parent Heterocycle	Defines the core bicyclic ring system.
sulfonyl	Primary Substituent	Describes the -SO ₂ - functional group attached to the parent. [4] [5]
(difluoromethyl)	Secondary Substituent	Describes the -CHF ₂ group attached to the sulfonyl group.
2-	Locant	Specifies that the entire sulfonyl group is attached to position 2 of the benzothiazole ring.
((...))	Parentheses	Used to enclose complex substituents to avoid ambiguity.

The systematic assembly of these components leads to the final, unambiguous IUPAC name. The logic flows from identifying the main scaffold and progressively detailing its modifications.



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Caption: Hierarchical breakdown of the IUPAC name.

The Parent Heterocycle: Benzo[d]thiazole

The foundation of the molecule is benzo[d]thiazole. This name signifies a fused heterocyclic system.

- **Thiazole:** A five-membered aromatic ring containing one sulfur and one nitrogen atom.
- **Benzo:** Indicates that a benzene ring is fused to the thiazole ring.^[6]
- **[d]:** This letter within the brackets specifies the face of the benzene ring where the fusion occurs, according to standard IUPAC fusion nomenclature.
- **Numbering:** The numbering of the fused ring system begins on an atom adjacent to the bridgehead, proceeding around the ring to give the heteroatoms the lowest possible locants. In 1,3-benzothiazole, the sulfur atom is at position 1 and the nitrogen at position 3.^[7] The carbon atom situated between the sulfur and nitrogen is designated as position 2, which is the site of substitution in this molecule.

A more explicit, and often preferred, IUPAC name for the parent is 1,3-benzothiazole.^{[1][7][8]}

Caption: IUPAC numbering of the benzo[d]thiazole ring system.

The Substituent Group: (Difluoromethyl)sulfonyl

The group attached to the C2 position of the benzothiazole ring is a complex substituent, hence the use of enclosing parentheses.

- **Sulfonyl Group:** The term "sulfonyl" refers to the R-SO₂-R' functional group, which is a key component of sulfones.^{[5][9]} According to IUPAC Rule C-631, when this group is treated as a substituent, the prefix "sulfonyl" is used.^{[4][10]}
- **Difluoromethyl Group:** This name describes a methyl group (-CH₃) in which two of the three hydrogen atoms have been replaced by fluorine atoms (-CHF₂). The prefix "di-" indicates two fluorine atoms, and "fluoro" is the standard IUPAC prefix for fluorine substituents.^{[11][12]}

The entire substituent is therefore a sulfonyl group to which a difluoromethyl group is attached. This assembly, (difluoromethyl)sulfonyl, acts as a single unit substituting the parent heterocycle.

Representative Synthesis Protocol

The synthesis of **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** can be achieved via the reaction of 2-mercaptobenzothiazole with a suitable difluoromethylating agent.^[1] The following protocol describes a common pathway.

Objective: To synthesize **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** from 2-mercaptobenzothiazole.

Materials:

- 2-Mercaptobenzothiazole
- Difluoromethylsulfonyl chloride (or a related precursor)
- Oxidizing agent (e.g., hydrogen peroxide, m-CPBA)
- Suitable solvent (e.g., dichloromethane, acetonitrile)
- Base (e.g., triethylamine, potassium carbonate)

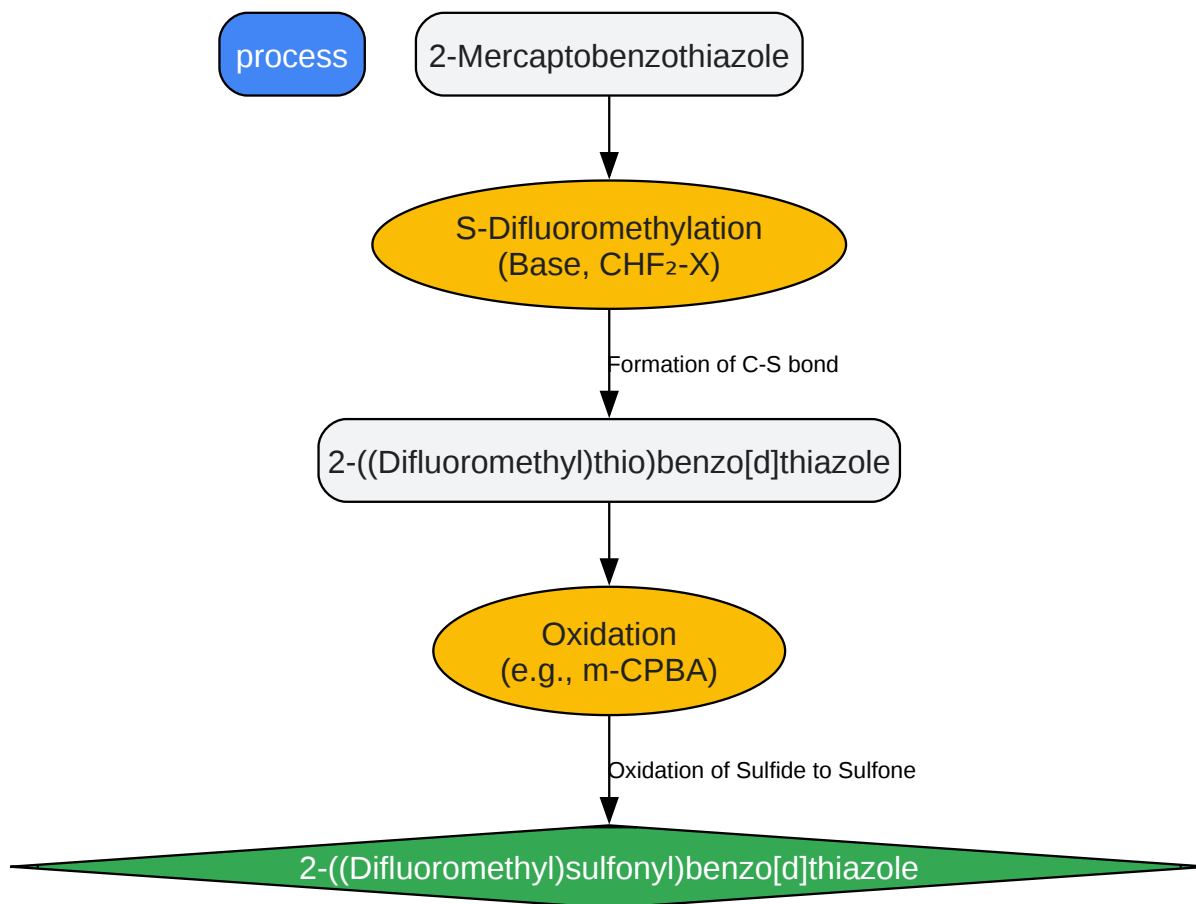
Step-by-Step Procedure:

- Thioether Formation (S-Difluoromethylation):
 - Dissolve 2-mercaptobenzothiazole (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
 - Add the base (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to form the thiolate salt.
 - Slowly add the difluoromethylating agent (e.g., a source of F_2HC^+ or $F_2HC\cdot$) to the reaction mixture. Causality Note: The nucleophilic thiolate attacks the electrophilic difluoromethyl species to form the C-S bond.
 - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Oxidation to the Sulfone:
 - Once the thioether, 2-((difluoromethyl)thio)benzo[d]thiazole, is formed, cool the reaction mixture in an ice bath.
 - Slowly add the oxidizing agent (approx. 2.2 eq) portion-wise to the solution. Causality Note: The oxidation must proceed in two steps, from sulfide to sulfoxide and then to the sulfone. Using a slight excess of a strong oxidizing agent ensures complete conversion to the desired sulfone oxidation state.
 - Allow the reaction to warm to room temperature and stir until TLC analysis confirms the formation of the final product.
- Work-up and Purification:
 - Quench the reaction by adding a saturated solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess oxidant.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain the pure **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole**.

Characterization:

- The final product should be characterized by ^1H NMR, ^{13}C NMR, ^{19}F NMR, and Mass Spectrometry to confirm its structure and purity.
- Infrared (IR) spectroscopy should show strong characteristic absorption bands for the sulfonyl group (S=O stretches) typically in the range of 1200-1350 cm^{-1} .[\[1\]](#)



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Caption: General synthetic workflow for the target compound.

Conclusion

The IUPAC name **2-((Difluoromethyl)sulfonyl)benzo[d]thiazole** is a precise descriptor of the molecule's structure, derived from a logical and hierarchical set of rules. For researchers in medicinal chemistry and materials science, understanding this nomenclature is essential for navigating the scientific literature, communicating findings accurately, and contributing to the systematic expansion of chemical knowledge. The presence of the difluoromethylsulfonyl group on the versatile benzothiazole scaffold suggests unique electronic and physicochemical properties, making it a valuable building block for the development of novel pharmaceuticals and functional materials.

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